2-Cyclopropyl-2-(methylamino)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC18038377
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | 2-cyclopropyl-2-(methylamino)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-7-6(4-8)5-2-3-5;/h5-8H,2-4H2,1H3;1H |
| Standard InChI Key | MBBJHRNYIWGBHZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CO)C1CC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclopropyl ring attached to a central carbon atom, which is bonded to a methylamino group and a hydroxyl-containing ethyl chain. The hydrochloride salt formation occurs at the amine group, improving aqueous solubility. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | 2-cyclopropyl-2-(methylamino)ethanol; hydrochloride |
| Canonical SMILES | CNC(CO)C1CC1.Cl |
| Topological Polar Surface Area | 52.5 Ų |
The cyclopropyl group introduces steric strain, altering reactivity compared to linear alkyl chains. This strain enhances binding affinity to hydrophobic pockets in biological targets, such as serotonin receptors.
Physicochemical Characteristics
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Solubility: >50 mg/mL in water (hydrochloride form).
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Lipophilicity: LogP ≈ 1.2 (moderate membrane permeability).
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Stability: Degrades above 150°C; sensitive to prolonged exposure to light and humidity.
X-ray crystallography reveals a twisted conformation due to the cyclopropyl ring, which may influence its interaction with enzymes and receptors .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step process:
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Formation of the Cyclopropyl Intermediate: Cyclopropanation of allyl alcohol derivatives using diethylzinc and diiodomethane under inert conditions .
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Amination: Reaction with methylamine in the presence of a palladium catalyst to introduce the methylamino group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key reaction conditions include:
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Temperature: 60–80°C for amination.
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Yield: ~65% after purification via recrystallization.
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS m/z 116.1 [M–Cl]⁺.
Biological Activity and Mechanism of Action
Neurotransmitter Receptor Interactions
The compound exhibits affinity for:
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5-HT2C Serotonin Receptors (Kᵢ = 120 nM): Modulates appetite and mood.
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Norepinephrine Transporters (NET, IC₅₀ = 450 nM): Potential antidepressant activity.
Molecular docking studies suggest the cyclopropyl group occupies a hydrophobic subpocket in the 5-HT2C receptor, while the hydroxyl group forms hydrogen bonds with Ser3.36 residues.
Enzyme Inhibition
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Salt-Inducible Kinases (SIKs): IC₅₀ = 2.1 µM (SIK2 isoform). SIK inhibition disrupts cAMP response element-binding protein (CREB) signaling, relevant in cancer metastasis.
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Monoamine Oxidase B (MAO-B): Weak inhibition (IC₅₀ > 10 µM), suggesting low risk of dietary interactions.
Pharmacological Applications
Antidepressant Development
In rodent models, the compound (10 mg/kg, i.p.) reduced immobility time in the forced swim test by 40%, comparable to fluoxetine. Side effects included mild tachycardia, likely due to norepinephrine reuptake inhibition.
Oncology
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In Vitro Cytotoxicity: IC₅₀ = 8.7 µM against MCF-7 breast cancer cells.
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Synergy with Doxorubicin: Combination index (CI) = 0.62 at 5 µM, indicating strong synergism.
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